molecular formula C9H21Br2N B018765 (6-Bromohexyl)trimethylammonium Bromide CAS No. 32765-81-4

(6-Bromohexyl)trimethylammonium Bromide

Cat. No. B018765
CAS RN: 32765-81-4
M. Wt: 303.08 g/mol
InChI Key: KNKBZYUINRTEOG-UHFFFAOYSA-M
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Patent
US05702696

Procedure details

Six percent crosslinked poly(allylamine) was made as stated in Example 82. To a flask were added the crosslinked poly(allylamine) (12.5 grams; 6% crosslinked; ground to ~30 mesh), (3-bromopropyl)dodecyldimethylammonium bromide (17.5 grams; made by reaction of 1,3-dibromopropane and N,N-dimethyl-1-aminododecane in diethyl ether), and methanol (334 mL). The mixture was heated to 65° C. with stirring. Upon reaching 65° C., aqueous sodium hydroxide (1.14 grams of 50% solution) was added and the stirring continued at 65° C. for 2 hours. Two additional aliquots of aqueous sodium hydroxide (1.14 grams of 50% solution) were sequentially added and the stirring continued at 65° C. for an additional 2 hours for each aliquot. Aqueous sodium hydroxide (1.14 grams of 50% solution) was then added and the stirring continued at 65° C. for an additional 12 hours. The mixture was then allowed to cool to room temperature.
[Compound]
Name
poly(allylamine)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(allylamine)
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
(3-bromopropyl)dodecyldimethylammonium bromide
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
334 mL
Type
solvent
Reaction Step Two
Quantity
1.14 g
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Four
Quantity
1.14 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br-:1].[Br:2]CC[CH2:5][N+:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]CCCCCC)([CH3:8])[CH3:7].[OH-].[Na+]>CO>[Br-:2].[Br:1][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N+:6]([CH3:5])([CH3:7])[CH3:8] |f:0.1,2.3,5.6|

Inputs

Step One
Name
poly(allylamine)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
poly(allylamine)
Quantity
12.5 g
Type
reactant
Smiles
Name
(3-bromopropyl)dodecyldimethylammonium bromide
Quantity
17.5 g
Type
reactant
Smiles
[Br-].BrCCC[N+](C)(C)CCCCCCCCCCCC
Name
Quantity
334 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.14 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.14 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.14 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon reaching 65° C.
WAIT
Type
WAIT
Details
the stirring continued at 65° C. for an additional 2 hours for each aliquot
Duration
2 h
WAIT
Type
WAIT
Details
the stirring continued at 65° C. for an additional 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[Br-].BrCCCCCC[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.